molecular formula C10H16F3NO2 B14887304 N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide

Cat. No.: B14887304
M. Wt: 239.23 g/mol
InChI Key: CZJDDTFDHCHOEQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound with the molecular formula C10H16F3NO2. This compound is characterized by the presence of a cyclopentyl group, a trifluoroethoxy group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of cyclopentylamine with 3-(2,2,2-trifluoroethoxy)propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(2-fluorophenyl)propanamide
  • N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propionitrile

Uniqueness

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H16F3NO2

Molecular Weight

239.23 g/mol

IUPAC Name

N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide

InChI

InChI=1S/C10H16F3NO2/c11-10(12,13)7-16-6-5-9(15)14-8-3-1-2-4-8/h8H,1-7H2,(H,14,15)

InChI Key

CZJDDTFDHCHOEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCOCC(F)(F)F

Origin of Product

United States

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